molecular formula C14H20N2O2 B5231452 1-(4-methoxybenzyl)-3-piperidinecarboxamide

1-(4-methoxybenzyl)-3-piperidinecarboxamide

Cat. No. B5231452
M. Wt: 248.32 g/mol
InChI Key: FGUPSRUECBFZEN-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-3-piperidinecarboxamide, also known as MPDC or N-[(4-methoxyphenyl)methyl]-3-piperidinecarboxamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDC belongs to the class of piperidine derivatives and is synthesized using specific chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-piperidinecarboxamide involves its ability to modulate the activity of certain enzymes and proteins in the brain. 1-(4-methoxybenzyl)-3-piperidinecarboxamide is known to inhibit the activity of the enzyme monoamine oxidase B (MAO-B) and increase the levels of the protein brain-derived neurotrophic factor (BDNF). These effects contribute to the neuroprotective properties of 1-(4-methoxybenzyl)-3-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and mood. 1-(4-methoxybenzyl)-3-piperidinecarboxamide also has antioxidant properties and can protect cells from oxidative damage. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been found to improve mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

1-(4-methoxybenzyl)-3-piperidinecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. 1-(4-methoxybenzyl)-3-piperidinecarboxamide is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has certain limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several potential future directions for research on 1-(4-methoxybenzyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-(4-methoxybenzyl)-3-piperidinecarboxamide has shown promise in animal models of these diseases, and further research is needed to determine its efficacy in humans. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory disorders such as multiple sclerosis and rheumatoid arthritis. Finally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been shown to have potential as an antidepressant, and further research is needed to explore its use in treating mood disorders.

Synthesis Methods

The synthesis of 1-(4-methoxybenzyl)-3-piperidinecarboxamide involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(4-methoxybenzyl)-3-piperidinecarboxamide as a white crystalline solid with a high yield.

Scientific Research Applications

1-(4-methoxybenzyl)-3-piperidinecarboxamide has shown potential in various scientific research applications. One of the most promising areas of research is its potential as a neuroprotective agent. Studies have shown that 1-(4-methoxybenzyl)-3-piperidinecarboxamide can prevent neuronal damage caused by oxidative stress and reduce inflammation in the central nervous system.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17/h4-7,12H,2-3,8-10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUPSRUECBFZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide

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